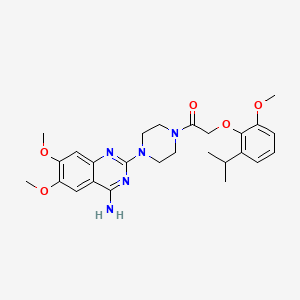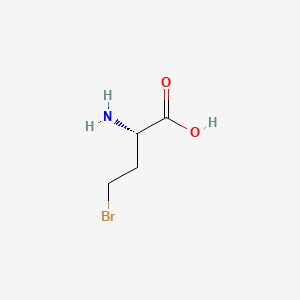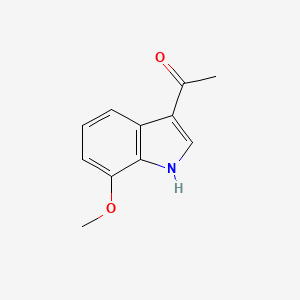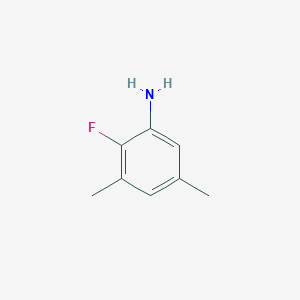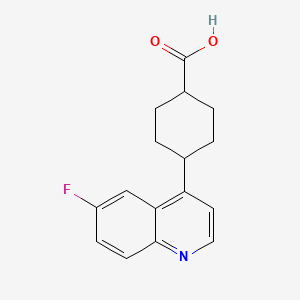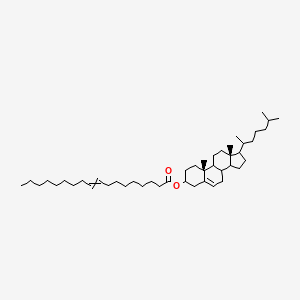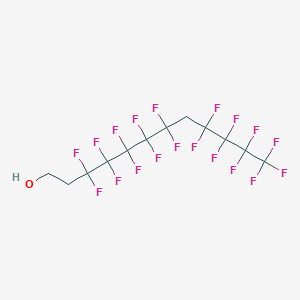
3,3,4,4,5,5,6,6,7,7,9,9,10,10,11,11,12,12,12-Nonadecafluorododecane-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5,6,6,7,7,9,9,10,10,11,11,12,12,12-nonadecafluorododecan-1-ol: is a fluorinated alcohol compound. It is characterized by its high degree of fluorination, which imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,9,9,10,10,11,11,12,12,12-nonadecafluorododecan-1-ol typically involves the fluorination of dodecan-1-ol. This can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine gas. The production process must ensure the safety of workers and the environment due to the hazardous nature of fluorine.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the alcohol group to other functional groups, such as aldehydes or hydrocarbons.
Substitution: The fluorinated carbon chain can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated aldehydes or hydrocarbons.
Substitution: Fluorinated derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a surfactant in various chemical reactions due to its low surface energy.
- Acts as a solvent for highly fluorinated compounds.
Biology:
- Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine:
- Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry:
- Utilized in the production of non-stick coatings and water-repellent materials.
- Applied in the manufacture of specialty lubricants and greases.
Mechanism of Action
The unique properties of 3,3,4,4,5,5,6,6,7,7,9,9,10,10,11,11,12,12,12-nonadecafluorododecan-1-ol arise from its high degree of fluorination. The fluorine atoms create a highly stable and inert surface, reducing the compound’s reactivity with other substances. This stability is due to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry. The compound’s low surface energy makes it effective in reducing surface tension in various applications.
Comparison with Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl acrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl acrylate
Uniqueness: 3,3,4,4,5,5,6,6,7,7,9,9,10,10,11,11,12,12,12-nonadecafluorododecan-1-ol stands out due to its specific chain length and the presence of a terminal alcohol group. This combination of features provides a balance of hydrophobicity and reactivity, making it suitable for specialized applications where other fluorinated compounds may not perform as effectively.
Properties
CAS No. |
1189053-13-1 |
|---|---|
Molecular Formula |
C12H7F19O |
Molecular Weight |
528.15 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,9,9,10,10,11,11,12,12,12-nonadecafluorododecan-1-ol |
InChI |
InChI=1S/C12H7F19O/c13-4(14,1-2-32)7(19,20)10(25,26)8(21,22)5(15,16)3-6(17,18)9(23,24)11(27,28)12(29,30)31/h32H,1-3H2 |
InChI Key |
XETVAXJOHQIQKB-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(C(C(C(C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


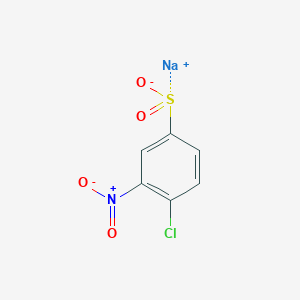
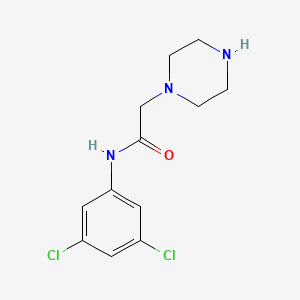
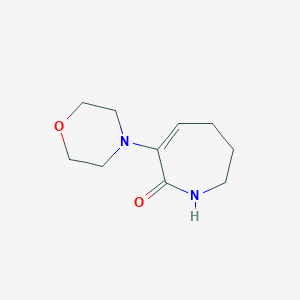
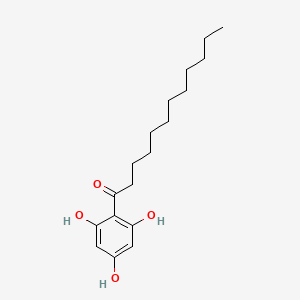
![9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12821350.png)
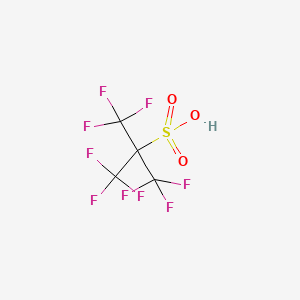
![sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate](/img/structure/B12821362.png)
